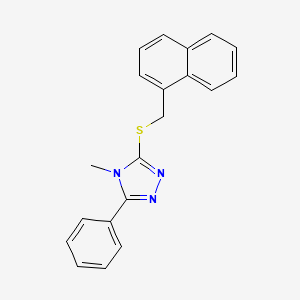![molecular formula C19H18N2OS B10813533 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione](/img/structure/B10813533.png)
9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization and thionation steps . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The methoxy and phenyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
科学的研究の応用
9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline core but differ in the functional groups attached.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications
Uniqueness
9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and thione groups, in particular, contribute to its versatility in various chemical reactions and potential therapeutic applications.
特性
IUPAC Name |
9-methoxy-4-phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-22-14-9-7-12-8-10-15-17(13-5-3-2-4-6-13)20-19(23)21-18(15)16(12)11-14/h2-7,9,11,17H,8,10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXUEMJMVHMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2NC(=S)NC3C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
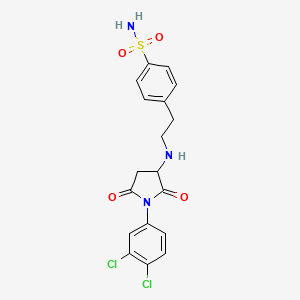
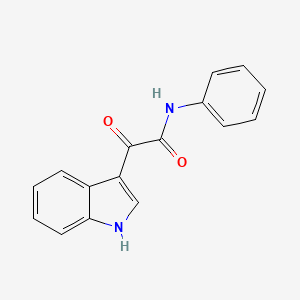
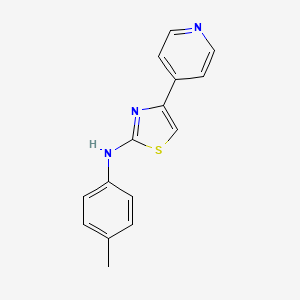

![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B10813484.png)
![3,3-dimethyl-8-(morpholin-4-yl)-6-(prop-2-en-1-ylsulfanyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B10813494.png)
![4-(6-Bromo-benzo[1,3]dioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B10813501.png)
![Ethyl 5-Amino-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B10813513.png)
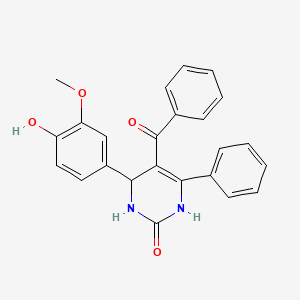
![2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-difluorophenyl)ethanone](/img/structure/B10813515.png)
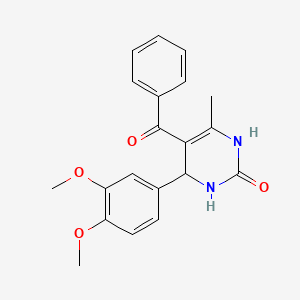
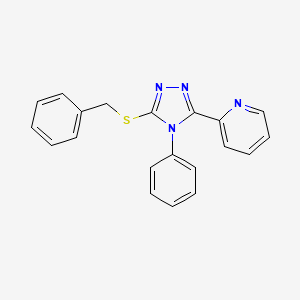
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B10813526.png)
